4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or Grignard reagents.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Modified triazole derivatives
Substitution: Alkylated or arylated phenyl derivatives
Scientific Research Applications
4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and thiol group play crucial roles in these interactions, facilitating binding through hydrogen bonding, coordination with metal ions, or covalent modification of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dichlorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- 4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-amine
Uniqueness
4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and selectivity towards molecular targets. This structural feature may enhance its potential as a therapeutic agent or functional material compared to similar compounds.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4S/c14-10-4-3-9(6-11(10)15)19-12(17-18-13(19)20)8-2-1-5-16-7-8/h1-7H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUBQDWKENKZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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